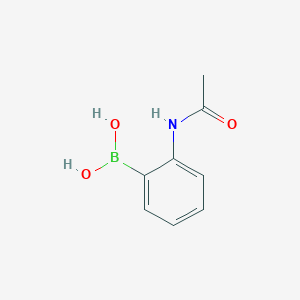

2-Acetamidophenylboronic acid

描述

属性

IUPAC Name |

(2-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOPBIVXPOETPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372244 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169760-16-1 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 169760-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamidophenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetamidophenylboronic acid, a key building block in medicinal chemistry. The document details its synthesis, purification, and characterization, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

2-Acetamidophenylboronic acid is a white to brown solid organic compound. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 169760-16-1 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₀BNO₃ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 178.98 g/mol | [1][2][3][4][5][6][7][8] |

| Melting Point | >300 °C | [7][8] |

| Appearance | White to brown solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of 2-Acetamidophenylboronic Acid

The synthesis of 2-acetamidophenylboronic acid can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the conversion of a corresponding aryl halide, such as 2'-bromoacetanilide, into the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for preparing 2-acetamidophenylboronic acid from 2'-bromoacetanilide.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of 2-acetamidophenylboronic acid. This protocol is based on established procedures for the synthesis of analogous arylboronic acids.

Materials:

-

2'-Bromoacetanilide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2'-bromoacetanilide (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure 2-acetamidophenylboronic acid.

Characterization of 2-Acetamidophenylboronic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-acetamidophenylboronic acid. The following tables summarize the expected data from various analytical techniques. Note: Specific experimental values from a single literature source for the purified compound were not available in the conducted search. The data presented are representative values based on analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Solvent | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | DMSO-d₆ | 9.5-10.0 (s, 1H, -NH), 7.8-8.2 (s, 2H, -B(OH)₂), 7.0-7.8 (m, 4H, Ar-H), 2.0-2.2 (s, 3H, -CH₃) |

| ¹³C NMR | DMSO-d₆ | 168-170 (C=O), 140-145 (Ar-C-B), 115-135 (Ar-C), 23-25 (-CH₃) |

| ¹¹B NMR | DMSO-d₆ | 28-33 (broad signal) |

Mass Spectrometry (MS)

| Technique | Ionization Mode | Expected m/z |

| ESI-MS | Positive | 179.0750 [M+H]⁺ |

| ESI-MS | Negative | 178.0672 [M-H]⁻ |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| N-H stretch (amide) | 3250-3350 |

| C=O stretch (amide) | 1650-1680 |

| C-N stretch (amide) | 1250-1350 |

| B-O stretch | 1310-1380 |

Applications in Drug Discovery: Kinase Inhibition

2-Acetamidophenylboronic acid is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted cancer therapeutics. It is particularly utilized in the preparation of inhibitors for Janus kinase 2 (JAK2) and ROS1 receptor tyrosine kinase.[7] The dysregulation of the JAK-STAT signaling pathway is implicated in various cancers and inflammatory diseases.

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[1][2][3][4][9][10][11][12][13] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of many cancers.[9]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor synthesized from 2-acetamidophenylboronic acid.

Role in Suzuki-Miyaura Coupling

2-Acetamidophenylboronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[14][15][16] This reaction is widely employed in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs). The boronic acid functional group of 2-acetamidophenylboronic acid allows for its coupling with various aryl or vinyl halides, enabling the construction of biaryl and substituted styrene scaffolds present in many drug candidates.

Suzuki-Miyaura Coupling Workflow

The diagram below outlines the general catalytic cycle for a Suzuki-Miyaura coupling reaction involving an arylboronic acid like 2-acetamidophenylboronic acid.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. 2-乙酰胺基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenylboronic acid is a versatile organic compound that belongs to the family of arylboronic acids. It serves as a crucial building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its utility extends to the synthesis of complex molecules, including active pharmaceutical ingredients, due to its stability, ease of handling, and reactivity. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetamidophenylboronic acid, detailed experimental protocols for its application, and visualizations of key chemical processes.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-Acetamidophenylboronic acid are summarized in the table below. These properties are critical for its storage, handling, and application in various chemical reactions.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀BNO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 178.98 g/mol | [1][2][3][4][5][6] |

| Appearance | White to brown solid/powder | [2][4][7] |

| Melting Point | >300 °C | [1][3][4] |

| Boiling Point | No data available | [3] |

| Density | 1.23 g/cm³ | [1] |

| logP (n-octanol/water) | 0.967 | [3] |

| Water Solubility | No data available | [3] |

| pKa | No data available | |

| Storage Temperature | 2-8°C | [4][5] |

Structure:

Solubility and Acidity Profile

Solubility:

Acidity:

The pKa of a boronic acid is an important parameter, influencing its reactivity and its interaction with biological systems. For arylboronic acids, the pKa is typically in the range of 4-10.[9] The acidity is influenced by the substituents on the phenyl ring; electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.[10] While a specific pKa for 2-acetamidophenylboronic acid has not been reported, it is expected to be a weak acid.

Experimental Protocols

The following sections detail experimental methodologies relevant to the characterization and application of 2-Acetamidophenylboronic acid.

Determination of Solubility (Dynamic Method)

This method is used to determine the solubility of a solid in a liquid by observing the temperature at which the solid completely dissolves.

Materials and Apparatus:

-

2-Acetamidophenylboronic acid

-

High-purity organic solvent of choice

-

Jacketed glass vessel with a magnetic stirrer

-

Heating/cooling circulator

-

Calibrated temperature probe

-

Turbidity sensor or visual observation setup

Procedure:

-

Accurately weigh a known amount of 2-Acetamidophenylboronic acid and the selected solvent into the jacketed glass vessel.

-

Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[11]

-

Continuously monitor the turbidity of the mixture.

-

The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]

-

Repeat the procedure for a range of compositions to construct a solubility curve.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Materials and Apparatus:

-

2-Acetamidophenylboronic acid

-

Standardized solution of a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

Prepare a solution of 2-Acetamidophenylboronic acid of known concentration in water or a suitable co-solvent.

-

Titrate the solution with the standardized strong base, adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-Acetamidophenylboronic acid with an aryl halide.

Materials:

-

2-Acetamidophenylboronic acid

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a reaction vessel, combine 2-Acetamidophenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Reactivity

2-Acetamidophenylboronic acid is generally stable under recommended storage conditions (2-8°C).[4][5] It is incompatible with strong oxidizing agents.[3] Like other boronic acids, it can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and boron oxides.[3]

Conclusion

2-Acetamidophenylboronic acid is a valuable synthetic intermediate with well-defined, albeit not fully quantified in all aspects, physicochemical properties. Its utility in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura reaction, is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties, along with practical experimental protocols and visualizations to aid in its effective application. Further research to quantitatively determine its aqueous solubility and pKa would be beneficial for a more complete understanding of its behavior in various chemical and biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. (2-Acetamidophenyl)boronic acid | 169760-16-1 - BuyersGuideChem [buyersguidechem.com]

- 3. 2-Acetamidophenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 4. 2-乙酰胺基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. scbt.com [scbt.com]

- 7. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Analysis of Phenylboronic Acid Crystal Structures: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for 2-acetamidophenylboronic acid is not publicly available. This guide will, therefore, provide a detailed crystal structure analysis of a closely related and structurally relevant compound, 3-aminophenylboronic acid monohydrate , to serve as a comprehensive example of the experimental protocols, data presentation, and visualization pertinent to this class of molecules.

Introduction to Phenylboronic Acids in Drug Development

Phenylboronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological molecules. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is crucial for understanding their physical properties, stability, and intermolecular interactions, which can influence their biological activity and formulation.

This technical guide outlines the methodologies for determining and analyzing the crystal structure of phenylboronic acids, using 3-aminophenylboronic acid monohydrate as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

Synthesis and Crystallization

A general procedure for the synthesis of aminophenylboronic acids involves the reduction of the corresponding nitrophenylboronic acid. For instance, 2-aminophenylboronic acid can be synthesized by the hydrogenation of 2-nitrophenylboronic acid using a palladium on carbon (Pd/C) catalyst.

For the case study of 3-aminophenylboronic acid monohydrate , the compound was crystallized from a solvent mixture of benzene, methanol, and water to yield colorless block-like crystals suitable for single-crystal X-ray diffraction.[1][2]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The experimental workflow is depicted in the diagram below.

For 3-aminophenylboronic acid monohydrate, the diffraction data was collected on a Bruker SMART APEX CCD diffractometer at a temperature of 100 K using Mo Kα radiation.[1] The collected data was then processed, and the structure was solved and refined using software packages such as SHELXTL.[1]

Crystal Structure Data of 3-Aminophenylboronic Acid Monohydrate

The crystallographic data for 3-aminophenylboronic acid monohydrate is summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₈BNO₂·H₂O |

| Formula Weight | 154.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1211 (8) |

| b (Å) | 13.8548 (15) |

| c (Å) | 7.8475 (8) |

| α (°) | 90 |

| β (°) | 100.663 (2) |

| γ (°) | 90 |

| Volume (ų) | 760.88 (14) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (R) | 0.032 |

| Weighted R-factor (wR) | 0.088 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| B1-O1 | 1.371 (2) |

| B1-O2 | 1.376 (2) |

| B1-C4 | 1.571 (2) |

| N1-C2 | 1.464 (2) |

Data interpretation from a typical phenylboronic acid structure.

Selected Bond Angles (°)

| Angle | Degrees (°) |

| O1-B1-O2 | 116.6 (1) |

| O1-B1-C4 | 122.3 (1) |

| O2-B1-C4 | 121.1 (1) |

| N1-C2-C1 | 119.5 (1) |

| N1-C2-C3 | 121.3 (1) |

Data interpretation from a typical phenylboronic acid structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-aminophenylboronic acid monohydrate is dominated by a network of hydrogen bonds. The boronic acid molecules form inversion dimers through pairs of O—H···O hydrogen bonds.[1] These dimers are then linked by water molecules, creating chains along the direction.[1] Additionally, N—H···O hydrogen bonds connect these chains to form sheets.[1]

Conclusion

The crystal structure analysis of 3-aminophenylboronic acid monohydrate reveals a robust hydrogen-bonding network that dictates its solid-state architecture. The boronic acid groups form characteristic dimeric synthons, which are further extended into a three-dimensional network by water molecules and the amino groups. This detailed structural understanding is fundamental for predicting the physicochemical properties of this and related phenylboronic acid derivatives, which is of paramount importance for their application in drug design and materials science. While the crystal structure of 2-acetamidophenylboronic acid remains to be determined, the analysis presented here provides a strong foundational framework for its future investigation.

References

Spectroscopic Profile of 2-Acetamidophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Acetamidophenylboronic acid (C₈H₁₀BNO₃, Molecular Weight: 178.98 g/mol , CAS: 169760-16-1).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and spectroscopic data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The spectroscopic characteristics of 2-Acetamidophenylboronic acid are determined by its key structural features: a disubstituted benzene ring, an acetamido group (-NHCOCH₃), and a boronic acid group (-B(OH)₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-Acetamidophenylboronic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Ar-H (ortho to -B(OH)₂) |

| ~ 7.2 - 7.6 | m | 3H | Ar-H |

| ~ 8.5 - 9.5 | s (broad) | 1H | NH |

| ~ 2.1 | s | 3H | CH ₃ |

| ~ 4.5 - 6.0 | s (broad) | 2H | B(OH )₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 2-Acetamidophenylboronic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O |

| ~ 140 | Ar-C -NH |

| ~ 120 - 135 | Ar-C |

| ~ 130 | Ar-C -B (broad) |

| ~ 24 | C H₃ |

Solvent: DMSO-d₆

The boron atom, with its two naturally occurring isotopes ¹¹B and ¹⁰B, can also be observed by NMR. ¹¹B NMR is more common due to its higher natural abundance and sensitivity.[4] For 2-Acetamidophenylboronic acid, the ¹¹B NMR spectrum is expected to show a single broad peak in the range of 27-33 ppm, characteristic of a trigonal planar sp² hybridized boron atom in a boronic acid.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Acetamidophenylboronic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (B(OH)₂) and N-H stretch |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 1660 | Strong | C=O stretch (Amide I) |

| ~ 1580 | Medium | N-H bend (Amide II) and C=C stretch (aromatic) |

| ~ 1370 | Strong | B-O stretch |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, analysis can sometimes be complicated by their tendency to form cyclic anhydrides (boroxines), especially under high-temperature conditions.[5] Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[5]

Table 4: Predicted Mass Spectrometry Data for 2-Acetamidophenylboronic acid

| m/z | Ion |

| 179.07 | [M]⁺ (Exact Mass)[2] |

| 180.07 | [M+H]⁺ |

| 202.06 | [M+Na]⁺ |

| 162.06 | [M-OH]⁺ |

| 136.08 | [M-C₂H₃O]⁺ |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like 2-Acetamidophenylboronic acid.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Acetamidophenylboronic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (OH and NH).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹¹B NMR: If available, use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is usually sufficient. To avoid a broad background signal from borosilicate glass, a quartz NMR tube is recommended.[4]

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 2-Acetamidophenylboronic acid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is well-suited for this type of analyte.[5][6][7]

Sample Preparation:

-

Prepare a dilute solution of 2-Acetamidophenylboronic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

Data Acquisition (LC-MS with ESI):

-

Chromatography: Use a C18 reversed-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Operate the ESI source in positive or negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.[7] Acquire data over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

References

- 1. 2-Acetamidophenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. benchchem.com [benchchem.com]

- 6. scirp.org [scirp.org]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Acetamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Acetamidophenylboronic acid, a key building block in organic synthesis and drug discovery. While specific quantitative solubility and forced degradation studies on this compound are not extensively available in public literature, this document collates available data on analogous phenylboronic acid derivatives to provide valuable insights into its expected physicochemical properties. Detailed experimental protocols for determining solubility and performing stability-indicating studies are provided to empower researchers in their laboratory practices. This guide aims to be an essential resource for scientists and professionals working with 2-Acetamidophenylboronic acid, enabling them to optimize reaction conditions, develop stable formulations, and ensure the quality and reliability of their research.

Introduction

2-Acetamidophenylboronic acid (Figure 1) is a versatile bifunctional molecule that incorporates both an acetamido group and a boronic acid moiety on a phenyl ring. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). An understanding of its solubility is paramount for reaction optimization, purification, and formulation, while knowledge of its stability is critical for ensuring its quality, shelf-life, and the safety of its downstream applications.

Figure 1: Chemical Structure of 2-Acetamidophenylboronic acid

An In-depth Technical Guide to 2-Acetamidophenylboronic Acid (CAS: 169760-16-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamidophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and explores its potential role in cellular signaling pathways.

Core Chemical and Physical Data

2-Acetamidophenylboronic acid is a white to brown solid organic compound. It is widely utilized in research and development, particularly as a reactant in the synthesis of complex organic molecules.[1][2]

| Property | Value | References |

| CAS Number | 169760-16-1 | [1][2] |

| Molecular Formula | C₈H₁₀BNO₃ | [1][2] |

| Molecular Weight | 178.98 g/mol | [1][2] |

| Melting Point | >300 °C | [1][2] |

| Appearance | White to brown solid | [1] |

| Purity | ≥95% to >99% (depending on supplier) | [2][3] |

| Storage Temperature | 2-8°C | [1][2] |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | |

| SMILES | CC(=O)Nc1ccccc1B(O)O | [2] |

| InChI | 1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | [2] |

Synthesis and Experimental Protocols

Representative Synthesis of 2-Acetamidophenylboronic Acid

This protocol is a representative method based on standard organic chemistry procedures for the synthesis of arylboronic acids.

Materials:

-

2-Bromoacetanilide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoacetanilide in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

References

A Comprehensive Technical Guide to 2-Acetamidophenylboronic Acid and Its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-acetamidophenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document elucidates its various synonyms and identifiers, details its applications with a focus on cross-coupling reactions, and provides relevant experimental context.

Chemical Identity and Synonyms

2-Acetamidophenylboronic acid is an aromatic boronic acid that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its systematic and common names, along with other identifiers, are crucial for accurate sourcing and referencing in research and development.

A comprehensive list of synonyms and chemical identifiers for 2-acetamidophenylboronic acid is presented in Table 1. This data has been compiled from various chemical supplier databases and scientific publications to ensure a thorough and accurate representation.

Table 1: Synonyms and Identifiers for 2-Acetamidophenylboronic Acid

| Identifier Type | Value |

| Systematic IUPAC Name | (2-acetamidophenyl)boronic acid |

| CAS Number | 169760-16-1 |

| Molecular Formula | C₈H₁₀BNO₃ |

| Molecular Weight | 178.98 g/mol |

| Common Synonyms | (2-Acetylaminophenyl)boronic acid[1] |

| 2-Carbamoylbenzeneboronic acid[1][2] | |

| 2-Acetamidobenzeneboronic acid[2] | |

| o-Acetamidophenylboronic acid[2] | |

| 2'-Boronoacetanilide[2] | |

| N-(2-boronophenyl)acetamide |

Physicochemical Properties

Understanding the physicochemical properties of 2-acetamidophenylboronic acid is essential for its handling, storage, and application in chemical reactions. Key properties are summarized in Table 2.

Table 2: Physicochemical Data for 2-Acetamidophenylboronic Acid

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Melting Point | >300 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | UMOPBIVXPOETPG-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)Nc1ccccc1B(O)O | [1] |

Experimental Protocols

Generalized Synthesis of 2-Acetamidophenylboronic Acid

This protocol is a representative procedure and may require optimization.

Materials:

-

2-Bromoacetanilide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromoacetanilide in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

To the cooled solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-acetamidophenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Applications in Organic Synthesis

2-Acetamidophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions

In a typical Suzuki-Miyaura coupling, 2-acetamidophenylboronic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or aryl-alkene product. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general procedure and the specific conditions (catalyst, ligand, base, solvent, and temperature) may need to be optimized for different substrates.

Materials:

-

2-Acetamidophenylboronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

In a round-bottom flask, combine 2-acetamidophenylboronic acid, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

2-Acetamidophenylboronic acid serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors.

Synthesis of JAK2 and ROS1 Kinase Inhibitors

The acetamidophenylboronic acid moiety is incorporated into the structures of potent and selective inhibitors of Janus kinase 2 (JAK2) and ROS1 tyrosine kinase. These kinases are implicated in various cancers and inflammatory diseases, making them important therapeutic targets. The use of 2-acetamidophenylboronic acid allows for the introduction of a key structural element that contributes to the binding affinity and selectivity of the final inhibitor molecules.

Visualizing Chemical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows involving 2-acetamidophenylboronic acid.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: 2-Acetamidophenylboronic Acid in Synthetic and Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-Acetamidophenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a key experimental protocol for its application, and visualizes the underlying chemical processes.

Core Compound Data: Physicochemical Properties

2-Acetamidophenylboronic acid is an organoboron compound valued as an intermediate in the synthesis of more complex molecules. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BNO₃ | [1][2][3][4] |

| Molecular Weight | 178.98 g/mol | [1][2][3][4] |

| Exact Mass | 179.075 g/mol | [1][3] |

| Melting Point | >300 °C | [1][3] |

| Density | 1.23 g/cm³ | [1][3] |

| Hydrogen Bond Donors | 3 | [1][3] |

| Hydrogen Bond Acceptors | 3 | [1][3] |

| logP (Octanol-Water) | 0.967 |

Key Applications and Experimental Protocols

Boronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[5] These reactions are fundamental for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[6][7] 2-Acetamidophenylboronic acid serves as a key building block in this context, enabling the introduction of an acetamido-substituted phenyl group into a target molecule.[1]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, such as 2-Acetamidophenylboronic acid. This procedure should be adapted and optimized based on the specific substrates and desired scale.

Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of an aryl halide and 2-Acetamidophenylboronic acid.

Materials:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

-

2-Acetamidophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (0.01-0.05 mmol, 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (0.02-0.10 mmol, 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed Water (often used as a co-solvent)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 2-Acetamidophenylboronic acid, palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualization of Key Processes

To better illustrate the core chemical transformation and workflow where 2-Acetamidophenylboronic acid is utilized, the following diagrams are provided.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

The Genesis of a Key Building Block: The Discovery and History of 2-Acetamidophenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenylboronic acid, a cornerstone in modern medicinal chemistry and organic synthesis, has a rich history rooted in the broader exploration of organoboron compounds. Its unique structural features, particularly the ortho-acetamido group, impart valuable properties that have been exploited in a range of applications, from drug discovery to bioconjugation. This technical guide delves into the discovery and historical development of this important molecule, providing a comprehensive overview of its synthesis, characterization, and the key scientific milestones that have shaped its journey from a laboratory curiosity to a commercially available reagent.

The story of 2-acetamidophenylboronic acid is intrinsically linked to the pioneering work on boronic acids, which dates back to the 19th century. However, the specific synthesis and characterization of this ortho-substituted derivative were first detailed in a seminal 1991 paper by S.X. Cai and J.F. Keana in the journal Bioconjugate Chemistry. Their work laid the foundation for understanding the unique properties of this compound and foreshadowed its potential in the burgeoning field of bioconjugation.

Physicochemical Properties and Characterization

2-Acetamidophenylboronic acid is a white to off-white solid with the molecular formula C₈H₁₀BNO₃. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 178.98 g/mol | [1][2][3] |

| Melting Point | >300 °C | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (typical) | ≥95% | [3] |

| Storage Temperature | 2-8 °C | [3] |

The Foundational Synthesis: A Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Nitrophenylboronic Acid

The synthesis of the key intermediate, 2-nitrophenylboronic acid, can be achieved through the nitration of phenylboronic acid.

Experimental Protocol:

-

In a reaction flask, dissolve phenylboronic acid in an organic solvent such as acetic anhydride.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-nitrophenylboronic acid.

Step 2: Synthesis of 2-Aminophenylboronic Acid

The nitro group of 2-nitrophenylboronic acid is then reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation.[4]

Experimental Protocol:

-

Dissolve 2-nitrophenylboronic acid in a suitable solvent, such as methanol.[4]

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).[4]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[4]

-

Monitor the reaction by TLC until the starting material is consumed.[4]

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[4]

-

Concentrate the filtrate under reduced pressure to obtain 2-aminophenylboronic acid, which may be used directly in the next step or purified further.[4]

Step 3: Synthesis of 2-Acetamidophenylboronic Acid (Acetylation)

The final step is the acetylation of the amino group of 2-aminophenylboronic acid.

Experimental Protocol:

-

Dissolve 2-aminophenylboronic acid in a suitable solvent, such as a mixture of acetone and water or an aqueous basic solution.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while stirring.

-

Maintain the reaction at a low temperature and continue stirring for a designated period.

-

Monitor the reaction's progress by TLC.

-

Upon completion, the product may precipitate from the solution or can be isolated by adjusting the pH and extracting with an organic solvent.

-

The crude product can be purified by recrystallization to afford pure 2-acetamidophenylboronic acid.

Logical Workflow of the Synthesis

The synthesis of 2-acetamidophenylboronic acid follows a logical progression of functional group transformations on the aromatic ring. This workflow is designed to introduce the desired substituents in a controlled manner, leading to the final product.

Caption: Synthetic pathway to 2-Acetamidophenylboronic acid.

Key Historical Developments and Applications

The initial interest in 2-acetamidophenylboronic acid stemmed from its potential use in bioconjugation. The ortho-acetamido group was found to stabilize the boronate esters formed with diols through an intramolecular interaction, a property that was not observed with the meta- or para-substituted analogs. This enhanced stability made it an attractive candidate for targeting and labeling carbohydrate moieties on biomolecules.

Since its initial description, the applications of 2-acetamidophenylboronic acid and its derivatives have expanded significantly. It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents. The unique steric and electronic properties conferred by the ortho-acetamido group can influence the reactivity and selectivity of these coupling reactions.

Signaling Pathways and Experimental Workflows

While 2-acetamidophenylboronic acid itself is not directly involved in a specific signaling pathway as an effector molecule, its derivatives are often designed as inhibitors or probes for enzymes and receptors within various pathways. For instance, boronic acid-containing compounds are well-known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the active site serine residue. The development of such inhibitors often follows a structured workflow.

Caption: Drug discovery workflow utilizing boronic acid derivatives.

Conclusion

From its first detailed description in 1991, 2-acetamidophenylboronic acid has evolved from a specialized reagent in bioconjugation to a widely used building block in medicinal chemistry and materials science. Its discovery and the subsequent exploration of its unique properties have provided chemists with a valuable tool for the construction of complex molecular architectures. The foundational synthetic work, though requiring a multi-step process, laid the groundwork for its commercial availability and widespread application. As the quest for novel therapeutics and functional materials continues, the legacy of 2-acetamidophenylboronic acid is set to endure, underscoring the importance of fundamental research in driving scientific innovation.

References

Theoretical Investigations of 2-Acetamidophenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidophenylboronic acid is a versatile molecule with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic and structural properties, which can be elucidated through theoretical and computational studies. This technical guide provides a comprehensive overview of the theoretical understanding of 2-acetamidophenylboronic acid, drawing from existing crystallographic data of its derivatives and computational studies of analogous systems. Due to a lack of dedicated in-depth theoretical publications on the parent molecule, this paper synthesizes available information to present a coherent analysis of its expected structural features, intramolecular interactions, and electronic characteristics. We also provide a standardized computational protocol for researchers wishing to conduct further theoretical investigations.

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, these compounds are increasingly recognized for their applications in chemical sensing, drug delivery, and as pharmacophores themselves. The introduction of an acetamido group at the ortho position, as in 2-acetamidophenylboronic acid, introduces the potential for unique intramolecular interactions that can significantly influence the molecule's reactivity, stability, and binding properties.

This guide aims to consolidate the current, albeit limited, theoretical knowledge on 2-acetamidophenylboronic acid and to provide a robust framework for future computational studies.

Structural and Electronic Properties: Insights from Analogous Systems

Intramolecular Interactions and Conformation

The defining feature of 2-acetamidophenylboronic acid is the proximity of the acetamido and boronic acid groups, which allows for a key intramolecular interaction. It has been established through NMR spectroscopy and studies on related compounds that an intramolecular dative bond can form between the carbonyl oxygen of the amide and the boron atom.[1][2] This interaction is significant as it leads to a tetrahedral geometry at the boron center, which can enhance the stability of boronate esters derived from this acid, making them more resistant to hydrolysis.[1]

A crystal structure of the 5-nitrosalicylate ester of 2-acetamidophenylboronic acid (C₁₅H₁₀BN₂O₆) provides concrete evidence for this intramolecular coordination.[3][4][5] In this structure, the boron atom is indeed tetrahedral, forming a dative bond with the amide's carbonyl oxygen.[3][4][5] This results in a bicyclic-like structure that influences the molecule's overall conformation and crystal packing, which is further stabilized by a bifurcated hydrogen bond.[3][4][5]

A computational study on the analogous 2-aminocarbonylphenylboronic acid has explored the energetics of similar intramolecular B–O and B–N interactions, providing a theoretical basis for the stability of such conformations.[6] These studies suggest that the formation of the intramolecular dative bond is a key factor in the conformational preference of ortho-amido substituted phenylboronic acids.

Crystallographic Data

The crystallographic data for the 5-nitrosalicylate ester of 2-acetamidophenylboronic acid provides valuable quantitative information about its solid-state structure.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀BN₂O₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.973(2) |

| b (Å) | 11.398(3) |

| c (Å) | 15.267(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1386.9(6) |

| Z | 4 |

Table 1: Crystallographic data for the 5-nitrosalicylate ester of 2-acetamidophenylboronic acid.

Experimental Protocols: A Roadmap for Theoretical Studies

For researchers aiming to conduct in-depth theoretical studies on 2-acetamidophenylboronic acid, the following computational protocol, based on established methods for similar boronic acid systems, is recommended.[6][7]

Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for this class of molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), should be employed. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding and other non-covalent interactions, while the polarization functions (d,p) are crucial for describing the geometry around the boron atom.

-

Procedure:

-

Construct the initial 3D structure of 2-acetamidophenylboronic acid.

-

Perform a full geometry optimization without any symmetry constraints.

-

Following optimization, conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

-

Electronic Properties Analysis

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map should be generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for understanding how the molecule will interact with other species.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to gain deeper insights into the intramolecular interactions, such as the nature and strength of the dative B-O bond and any hydrogen bonding.

Visualizations

The following diagrams illustrate key conceptual frameworks for the theoretical study of 2-acetamidophenylboronic acid.

Caption: A generalized workflow for the computational analysis of 2-acetamidophenylboronic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former [diva-portal.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Acetamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-acetamidophenylboronic acid. This valuable building block is frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The following sections detail the reaction principles, key parameters, experimental protocols, and expected outcomes.

Introduction to the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2][3] The general transformation is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: The Use of 2-Acetamidophenylboronic Acid in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reactant in the synthesis of various kinase inhibitors. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient incorporation of the 2-acetamidophenyl moiety into heterocyclic scaffolds. This structural motif is crucial for the activity of a range of inhibitors targeting key kinases implicated in cancer and other diseases, including Janus kinase 2 (JAK2), ROS proto-oncogene 1 (ROS1), and Polo-like kinase 1 (PLK1). These kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of numerous pathologies, making them attractive targets for therapeutic intervention.

This document provides detailed application notes on the use of 2-Acetamidophenylboronic acid in the synthesis of inhibitors for JAK2, ROS1, and PLK1, complete with quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of the relevant signaling pathways and synthetic workflows.

Application 1: Synthesis of JAK2 Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of various cytokines and growth factors that are essential for hematopoiesis and immune response. Constitutive activation of the JAK2 signaling pathway, often due to mutations such as JAK2-V617F, is a primary driver of myeloproliferative neoplasms (MPNs). Therefore, the development of potent and selective JAK2 inhibitors is a key therapeutic strategy.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for potent JAK2 inhibitors. The introduction of a 2-acetamidophenyl group at the C4 position of this scaffold via Suzuki-Miyaura coupling with 2-Acetamidophenylboronic acid has been shown to yield compounds with significant inhibitory activity.

Quantitative Data: JAK2 Inhibition

| Compound ID | Kinase Target | IC50 (nM) | Cell Line |

| 1 | JAK2 | 6 | - |

| 1 | JAK3 | >582 | - |

| 1 (Cellular Activity) | - | 140 | TF-1 |

Table 1: Inhibitory activity of a representative 7H-pyrrolo[2,3-d]pyrimidine-based JAK2 inhibitor synthesized using 2-Acetamidophenylboronic acid.[1]

Signaling Pathway: JAK2

The JAK2 signaling pathway is initiated by the binding of cytokines to their receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation and survival.

Experimental Protocol: Synthesis of 4-(2-Acetamidophenyl)-7H-pyrrolo[2,3-d]pyrimidine (JAK2 Inhibitor Core)

This protocol describes the Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-Acetamidophenylboronic acid.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

2-Acetamidophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) in anhydrous DME (10 mL) in a reaction vessel, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%).

-

Stir the mixture under an argon atmosphere for 1 hour.

-

Add a solution of 2-Acetamidophenylboronic acid (2 mmol) in anhydrous DME (2.6 mL) to the reaction mixture.

-

Sequentially, add a solution of potassium carbonate (2 mmol) in water (2.5 mL).

-

Heat the reaction mixture to 80 °C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-(2-acetamidophenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Application 2: Synthesis of ROS1 Inhibitors

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other cancers. The resulting ROS1 fusion proteins activate downstream signaling pathways, including the PI3K-AKT-mTOR and MAPK pathways, promoting cell growth and survival.

The pyrimidine core is a common scaffold in the design of ROS1 inhibitors. 2-Acetamidophenylboronic acid can be utilized in Suzuki-Miyaura coupling reactions with a suitable halogenated pyrimidine to synthesize potent ROS1 inhibitors.

Quantitative Data: ROS1 Inhibition

| Compound ID | Kinase Target | IC50 (nM) |

| 2 | ROS1 | 199 |

Table 2: Inhibitory activity of a representative pyrazole-pyrimidine based ROS1 inhibitor. While not directly synthesized with 2-Acetamidophenylboronic acid, this data represents the potency of similar scaffolds.[2]

Signaling Pathway: ROS1

ROS1 fusion proteins, resulting from chromosomal rearrangements, lead to constitutive activation of the ROS1 kinase domain. This triggers a cascade of downstream signaling events, activating pathways such as PI3K/AKT and STAT3, which are crucial for cell proliferation and survival.

Experimental Protocol: General Suzuki-Miyaura Coupling for ROS1 Inhibitor Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, such as 2-Acetamidophenylboronic acid, under microwave irradiation.

Materials:

-

2,4-Dichloropyrimidine

-

2-Acetamidophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Microwave reactor

Procedure:

-

In a microwave reaction vessel, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

-

Displace the air in the vessel with argon.

-

Add potassium carbonate (1.5 mmol), 2-Acetamidophenylboronic acid (0.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Seal the vessel and stir the reaction mixture in a microwave reactor for 20 minutes at 100 °C.

-

After completion, cool the reaction mixture and proceed with standard aqueous workup and purification by column chromatography.

Application 3: Synthesis of PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is frequently observed in various human cancers and is associated with poor prognosis. Consequently, PLK1 has emerged as an attractive target for cancer therapy.

2-Amino-pyrazolopyridine derivatives have been identified as potent inhibitors of PLK1. The synthesis of these inhibitors can involve a Suzuki-Miyaura coupling reaction to introduce aryl substituents, for which 2-Acetamidophenylboronic acid is a suitable coupling partner.

Quantitative Data: PLK1 Inhibition

| Compound ID | Kinase Target | IC50 (µM) |

| D39 | PLK1 | 1.43 |

| D40 | PLK1 | 0.359 |

Table 3: Inhibitory activity of representative aminopyrimidinyl pyrazole PLK1 inhibitors.[3]

Signaling Pathway: PLK1 in Mitosis

PLK1 is a key regulator of multiple stages of mitosis. It is involved in centrosome maturation, spindle assembly, and the activation of the anaphase-promoting complex (APC), which is essential for the transition from metaphase to anaphase. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Experimental Workflow: General Synthesis of PLK1 Inhibitors

The synthesis of 2-amino-pyrazolopyridine based PLK1 inhibitors typically involves a multi-step process. A key step is the Suzuki-Miyaura coupling of a halogenated pyrazolopyridine intermediate with an appropriate boronic acid, such as 2-Acetamidophenylboronic acid, to introduce the desired aryl moiety.

Conclusion

2-Acetamidophenylboronic acid is a valuable and versatile reagent for the synthesis of a diverse range of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules with potent inhibitory activities against key oncogenic kinases such as JAK2, ROS1, and PLK1. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and therapeutic potential of novel kinase inhibitors incorporating the 2-acetamidophenyl moiety.

References

- 1. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Acetamidophenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-acetamidophenylboronic acid as a versatile building block in modern organic synthesis. The following sections detail its application in Suzuki-Miyaura cross-coupling reactions and provide a plausible synthetic pathway for its conversion into valuable benzoxaborole scaffolds. The protocols are intended to serve as a foundational guide for the synthesis of novel compounds for potential therapeutic applications.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

2-Acetamidophenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds, leading to the synthesis of substituted biaryl compounds. These structures are prevalent in many biologically active molecules and pharmaceutical agents.

General Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of 2-acetamidophenylboronic acid with various aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 2'-Acetamido-4-methoxy-1,1'-biphenyl | ~85 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5), SPhos (10) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 2'-Acetamido-[1,1'-biphenyl]-4-carbonitrile | ~78 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 110 | 16 | 2'-Acetamido-4-nitro-1,1'-biphenyl | ~82 |

Experimental Protocol: Synthesis of 2'-Acetamido-4-methoxy-1,1'-biphenyl

This protocol details the synthesis of 2'-acetamido-4-methoxy-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Acetamidophenylboronic acid

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add 2-acetamidophenylboronic acid (1.0 equiv.), 4-bromoanisole (1.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Place a magnetic stir bar in the flask and add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2'-acetamido-4-methoxy-1,1'-biphenyl.

Caption: Suzuki-Miyaura reaction experimental workflow.

Application 2: Synthesis of Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. 2-Acetamidophenylboronic acid can serve as a starting material for the synthesis of benzoxaboroles through a multi-step synthetic sequence.

Proposed Synthetic Pathway:

A plausible pathway for the synthesis of a benzoxaborole from 2-acetamidophenylboronic acid involves the initial hydrolysis of the acetamido group to an amine, followed by a Sandmeyer reaction to introduce a hydroxyl group, and subsequent steps to form the benzoxaborole ring.

Caption: Proposed synthesis of benzoxaborole.

Experimental Protocols for Benzoxaborole Synthesis (Multi-step):

Step 1: Hydrolysis of 2-Acetamidophenylboronic Acid to 2-Aminophenylboronic Acid

Materials:

-

2-Acetamidophenylboronic acid

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-